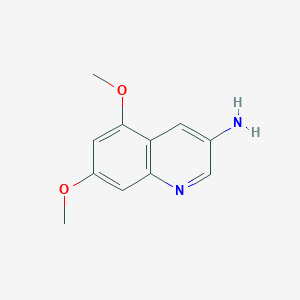

5,7-Dimethoxyquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

5,7-dimethoxyquinolin-3-amine |

InChI |

InChI=1S/C11H12N2O2/c1-14-8-4-10-9(11(5-8)15-2)3-7(12)6-13-10/h3-6H,12H2,1-2H3 |

InChI Key |

HAWNFZVEUSPVRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C(C=N2)N)C(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethoxyquinolin 3 Amine

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgub.edu This approach involves disconnecting the target molecule at key bonds to identify potential precursors, known as synthons, and their chemical equivalents. journalspress.com

For 5,7-dimethoxyquinolin-3-amine, the primary disconnections involve the carbon-nitrogen bond of the 3-amino group and the bonds forming the pyridine (B92270) ring of the quinoline (B57606) system. A logical retrosynthetic strategy begins with the disconnection of the C3-NH₂ bond, a common step in amine synthesis, often pointing to a reductive amination or nucleophilic aromatic substitution pathway. youtube.com This leads to a key intermediate, a 3-halo-5,7-dimethoxyquinoline or a 5,7-dimethoxyquinolin-3-one.

Further disconnection of the quinoline ring itself, typically through transforms that reverse classic quinoline syntheses like the Friedländer or Doebner-Miller reactions, simplifies the structure to more fundamental precursors. This approach breaks the molecule into two main components: a substituted aniline (B41778) and a three-carbon aldehyde or ketone fragment.

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

3,5-Dimethoxyaniline (B133145): This is a crucial starting material that provides the benzene (B151609) ring portion of the quinoline system with the methoxy (B1213986) groups already in the correct positions (corresponding to C5 and C7 of the final product).

A suitable three-carbon synthon: Depending on the chosen synthetic pathway, this could be acrolein, glyceraldehyde, or a related α,β-unsaturated carbonyl compound.

2-Amino-4,6-dimethoxybenzaldehyde (B8054005) or 2-Amino-4,6-dimethoxyacetophenone: These precursors are central to the Friedländer synthesis, containing both the aniline moiety and a carbonyl group necessary for cyclization.

3-Halo-5,7-dimethoxyquinoline: This intermediate is pivotal for syntheses that introduce the amine group in a late stage via nucleophilic substitution or palladium-catalyzed amination.

Table 1: Key Precursors and Corresponding Synthetic Strategies

| Precursor | Corresponding Synthetic Strategy |

|---|---|

| 3,5-Dimethoxyaniline | Skraup or Doebner-Miller Synthesis |

| 2-Amino-4,6-dimethoxybenzaldehyde | Friedländer Synthesis |

| 3-Bromo-5,7-dimethoxyquinoline | Palladium-Catalyzed Amination |

| 5,7-Dimethoxyquinolone | Conversion to haloquinoline then amination |

Established Synthetic Pathways for Quinoline Ring Construction

The construction of the quinoline ring is a well-established field in organic chemistry, with several named reactions providing reliable routes to this heterocyclic system. thieme-connect.deiipseries.org

Friedländer Synthesis Adaptations for Dimethoxyquinolines

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines. wikipedia.org It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or β-keto ester), typically under acid or base catalysis. wikipedia.org

For the synthesis of dimethoxyquinolines, this reaction can be adapted by using appropriately substituted precursors. colab.ws For instance, the reaction of 2-amino-4,6-dimethoxybenzaldehyde with a ketone containing an α-methylene group can yield a 5,7-dimethoxyquinoline (B14024192) derivative. researchgate.netscirp.org The choice of the methylene-containing reactant determines the substitution pattern on the newly formed pyridine ring. A key advantage is the unambiguous regiochemistry, as the substitution pattern of the aniline precursor directly translates to the final product.

Skraup and Doebner-Miller Variations

The Skraup and Doebner-Miller reactions are classic methods for quinoline synthesis that start from anilines. iipseries.orgnih.gov

The Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid (as a dehydrating agent and catalyst), and an oxidizing agent (such as nitrobenzene). iipseries.org

The Doebner-Miller Reaction: This is a more versatile variation that reacts an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid. wikipedia.org The unsaturated carbonyl compound can also be generated in situ from the aldol (B89426) condensation of aldehydes or ketones. wikipedia.org

While powerful, these reactions can present challenges when applied to substituted anilines like 3,5-dimethoxyaniline. The harsh acidic conditions can lead to side reactions, and controlling the regioselectivity of the cyclization can be difficult, potentially leading to mixtures of isomeric products. Mechanistic studies involving isotope labeling suggest a complex fragmentation-recombination pathway for these reactions. nih.gov

Palladium-Catalyzed Amination Strategies

Modern synthetic chemistry offers powerful tools for forming carbon-nitrogen bonds, with palladium-catalyzed amination (Buchwald-Hartwig amination) being a prominent example. nih.gov This reaction is highly effective for introducing an amino group onto an aromatic or heteroaromatic ring. nih.govresearchgate.net

In the context of this compound synthesis, this strategy would typically be employed in a late-stage functionalization of a pre-formed quinoline ring. The synthesis would first focus on creating a 3-halo-5,7-dimethoxyquinoline (e.g., 3-bromo- (B131339) or 3-chloro-). This halogenated intermediate can then be coupled with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as BINAP or DavePhos), and a base (like sodium tert-butoxide). nih.govresearchgate.netnih.gov The choice of ligand and reaction conditions is critical for achieving high yields and preventing side reactions. nih.gov This method offers excellent regioselectivity, as the amine group is introduced specifically at the position of the halogen atom. nih.govacs.org

Table 2: Typical Conditions for Palladium-Catalyzed Amination of Haloquinolines

| Component | Example | Reference |

|---|---|---|

| Palladium Source | Pd(dba)₂, Pd(OAc)₂ | nih.govnih.gov |

| Ligand | BINAP, DavePhos, Xantphos | nih.govnih.gov |

| Base | Sodium tert-butoxide, Cs₂CO₃ | nih.govnih.gov |

| Solvent | Dioxane, Toluene | nih.gov |

| Amine Source | Ammonia, Benzophenone imine, Primary amines | nih.gov |

Cyclization Reactions for Quinolone Ring Formation

An alternative approach involves the initial formation of a quinolone (or quinolin-2-one/quinolin-4-one) ring system, which can then be converted to the target amine. wikipedia.org Numerous cyclization reactions have been developed for this purpose.

Camps Cyclization: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form hydroxyquinolines, which exist predominantly as quinolones. wikipedia.org

Palladium-Catalyzed Cyclizations: Various Pd-catalyzed processes can form the quinolone ring. These include tandem reactions like coupling-cyclization sequences where an initial C-C or C-N bond formation is followed by an intramolecular ring closure. nih.govorganic-chemistry.org For example, the cyclization of N-(2-formylaryl)alkynamides catalyzed by Pd(OAc)₂ can efficiently produce 2-quinolinone derivatives. organic-chemistry.org

Once the 5,7-dimethoxyquinolone is formed, it must be converted to the 3-aminoquinoline (B160951). This typically involves a two-step process: first, conversion of the hydroxyl/oxo group to a halide (e.g., using POCl₃), followed by the palladium-catalyzed amination described previously.

Regioselective Introduction of Methoxy and Amine Functionalities

Achieving the correct substitution pattern on the quinoline ring is paramount. The regioselectivity of the synthetic route determines its efficiency and viability.

Introduction of Methoxy Groups: The most straightforward strategy to ensure the 5,7-dimethoxy pattern is to begin with a precursor that already contains these groups in the desired orientation. As mentioned, 3,5-dimethoxyaniline is the ideal starting material for syntheses like the Skraup or Doebner-Miller reactions. Similarly, for the Friedländer synthesis, 2-amino-4,6-dimethoxy-substituted benzaldehydes or benzophenones fix the position of the methoxy groups from the outset.

Introduction of the C3-Amine Group: The introduction of the amine group at the C3 position requires specific strategies due to the electronic properties of the quinoline ring.

From a C3-Halogen: As detailed in the palladium-catalyzed amination section, starting with a 3-halo-5,7-dimethoxyquinoline provides a highly regioselective route to the C3-amine. nih.gov The halogen at C3 acts as a handle for the specific introduction of the nitrogen functionality. The synthesis of the required 3-haloquinoline can be challenging, but methods involving electrophilic halogenation of activated quinoline precursors or building the ring from halogenated synthons are available.

From a C3-Carbonyl or Carboxyl Group: If the quinoline ring is constructed using a β-keto ester in a Friedländer-type reaction, a carboxylate group can be installed at the C3 position. scirp.org This group can then be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement.

Direct Amination: Direct C-H amination is a developing field. While challenging, some methods allow for the direct introduction of an amino group onto a C-H bond. rsc.org However, controlling the regioselectivity for the C3 position of quinoline can be difficult, as other positions might be more reactive.

Purification and Isolation Techniques in Synthetic Protocols

The isolation and purification of the final this compound product, as well as the intermediates in its synthesis, are critical for obtaining a compound of high purity. Standard laboratory techniques are employed, tailored to the physical and chemical properties of the specific compound in each step.

Column Chromatography is one of the most versatile and widely used methods for purifying quinoline derivatives nih.govrsc.org. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with silica. A solvent system, or eluent, is then passed through the column to separate the components. For quinoline derivatives, common eluent systems include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) wikipedia.orgnih.gov. The polarity of the eluent is often gradually increased to effectively separate the target compound from byproducts and unreacted starting materials.

Recrystallization is another fundamental technique used to purify solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a hot solvent until saturation, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals, while impurities remain dissolved in the solvent (mother liquor) nih.gov. The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For quinoline derivatives, alcohols like ethanol (B145695) or isopropanol, or mixtures such as ethanol/water, are often effective .

Filtration is used to separate the purified solid product from the liquid phase, either after recrystallization or precipitation. The solid is collected on a filter paper, washed with a small amount of cold solvent to remove any remaining impurities, and then dried to remove residual solvent.

For specific, closely related isomers or difficult separations, Preparative Thin-Layer Chromatography (PTLC) may be employed. This technique operates on the same principles as analytical TLC but on a larger scale, allowing for the isolation of milligram quantities of pure compound cdnsciencepub.com.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of quinolines, including this compound, can be optimized to be more environmentally benign.

Use of Greener Solvents : Many organic reactions are performed in volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives. For quinoline synthesis, solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) have been explored rsc.org. In some cases, reactions can be run under solvent-free conditions, which significantly reduces waste .

Catalysis : The use of catalysts is a cornerstone of green chemistry because they can increase reaction efficiency and reduce the need for stoichiometric reagents, which are often consumed in the reaction and generate waste.

Heterogeneous Catalysts : Solid-supported catalysts are advantageous because they can be easily separated from the reaction mixture by filtration and can often be reused multiple times. For quinoline synthesis, catalysts like FeCl₃ supported on silica have been used wikipedia.org.

Benign Reagents : The choice of reagents can have a significant environmental impact. For the reduction of a nitro group to an amine, catalytic hydrogenation using H₂ gas is a very clean method, as the only byproduct is water. The use of iron powder in acetic acid is also considered a greener alternative to reagents like tin(II) chloride or other heavy metals, as iron is abundant, inexpensive, and less toxic nih.govtandfonline.com.

Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods rsc.orgthieme-connect.de.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also more sustainable and environmentally responsible.

Chemical Reactivity and Functionalization of 5,7 Dimethoxyquinolin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution (SEAr) reactions. The rate and regioselectivity of these reactions are strongly influenced by the existing substituents. In 5,7-Dimethoxyquinolin-3-amine, the amino group at the C-3 position and the methoxy (B1213986) groups at the C-5 and C-7 positions are all strong activating groups and are ortho, para-directing.

Given the positions of these activating groups, electrophilic attack is predicted to occur at the C-4, C-6, and C-8 positions. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile, reaction conditions, and the relative directing power of the amino and methoxy groups. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, halogenation can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), typically in the presence of a Lewis acid catalyst if the ring is not sufficiently activated. wikipedia.orgmasterorganicchemistry.com

| Reaction Type | Typical Reagents | Expected Products |

| Halogenation | Br₂, FeBr₃ or NBS | Bromo-substituted this compound |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid-substituted this compound |

This table outlines the expected outcomes of electrophilic aromatic substitution reactions on this compound based on general principles of aromatic reactivity.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amino group at the C-3 position can be converted into a diazonium salt, which is an excellent leaving group. This transformation allows for a variety of nucleophilic substitution reactions, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The process involves treating the amine with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid like HCl) to form the diazonium salt. masterorganicchemistry.com Subsequent treatment with a copper(I) salt (e.g., CuCl, CuBr, CuCN) or other nucleophiles can introduce a range of substituents at the C-3 position. wikipedia.orgnih.gov

Table of Sandmeyer and Related Reactions:

| Reagent | Product Functional Group |

| CuCl | -Cl |

| CuBr | -Br |

| CuCN | -CN |

| KI | -I |

| H₂O, heat | -OH |

| HBF₄, heat | -F (Balz-Schiemann reaction) |

This table summarizes common nucleophilic substitution reactions that can be performed on the diazonium salt derived from this compound.

Modifications of the Amino Group (e.g., Acylation, Alkylation)

The primary amino group of this compound is nucleophilic and can readily undergo reactions such as acylation and alkylation.

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) would yield N-(5,7-dimethoxyquinolin-3-yl)acetamide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes be difficult to control, leading to a mixture of mono- and di-alkylated products. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing alkyl groups.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetic anhydride, pyridine (B92270) | Amide |

| Alkylation | Methyl iodide, K₂CO₃ | Secondary or Tertiary Amine |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Secondary Amine |

This table provides examples of common reactions for the modification of the amino group in this compound.

Reactivity of Methoxy Groups (e.g., Demethylation, Oxidation)

The methoxy groups at the C-5 and C-7 positions are relatively stable ether linkages. However, they can be cleaved under harsh conditions to yield the corresponding hydroxyl groups (phenols). This demethylation is a common transformation in natural product synthesis and medicinal chemistry. mdma.ch

Strong Lewis acids, such as boron tribromide (BBr₃), are particularly effective for the demethylation of aryl methyl ethers and often proceed under mild conditions. mdma.chnih.govorgsyn.orgcommonorganicchemistry.comresearchgate.net Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can also be used. herts.ac.uk The selectivity of demethylation, if one methoxy group were to react preferentially, would depend on the specific reaction conditions and the electronic environment of each group. In some cases, regioselective demethylation can be achieved. researchgate.net For instance, demethylation of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines with one equivalent of BBr₃ for each methoxy group has been shown to result in the formation of 5-hydroxy analogues in good yields. nih.gov

| Demethylation Reagent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature | 5,7-Dihydroxyquinolin-3-amine |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 5,7-Dihydroxyquinolin-3-amine |

| Aluminum Chloride (AlCl₃) | Chlorobenzene, reflux | 5,7-Dihydroxyquinolin-3-amine nih.gov |

This table details common reagents and conditions for the demethylation of the methoxy groups in this compound.

Oxidation of the methoxy groups is less common but can occur under specific enzymatic or strong chemical oxidizing conditions, potentially leading to the formation of quinones or other oxidized species.

Condensation and Cyclization Pathways for Derivative Synthesis

The 3-aminoquinoline (B160951) scaffold is a valuable building block for the synthesis of fused heterocyclic systems. The amino group can participate in condensation and cyclization reactions with various bifunctional reagents to construct new rings. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings, resulting in pyrimido[4,5-c]quinoline (B14755456) derivatives. semanticscholar.org Similarly, condensation with appropriate reagents can yield fused imidazole (B134444) rings, forming imidazo[4,5-c]quinolines. ekb.egnih.gov The synthesis of pyrimido[5,4-c]quinolines from 3,4-difunctionalized quinolines has also been reported. nih.gov

| Reagent Type | Fused Ring System |

| β-Ketoesters | Pyrimidone |

| 1,3-Diketones | Pyrimidine |

| α-Haloketones | Imidazole |

| Isothiocyanates | Thiourea, then cyclization to thiazole (B1198619) or other heterocycles |

This table illustrates the types of fused heterocyclic systems that can be synthesized from 3-aminoquinolines through condensation and cyclization reactions.

Redox Chemistry of the Quinoline Nucleus

The quinoline ring system can undergo both reduction and oxidation reactions, although it is generally quite stable.

Reduction: Catalytic hydrogenation is a common method for the reduction of the quinoline ring. gatech.edu Depending on the catalyst and reaction conditions, either the pyridine ring or the benzene (B151609) ring can be selectively reduced. Typically, reduction occurs in the pyridine ring to give a 1,2,3,4-tetrahydroquinoline. gatech.eduthieme-connect.comresearchgate.netresearchgate.netacs.org A variety of catalysts, including those based on cobalt, palladium, rhodium, and ruthenium, have been employed for the hydrogenation of quinolines. thieme-connect.comresearchgate.netresearchgate.netacs.org

Oxidation: The quinoline ring is relatively resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) or peroxy acids, the benzene ring can be cleaved to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). researchgate.netgoogle.comyoutube.com The presence of the electron-donating amino and methoxy groups would likely influence the susceptibility of the ring to oxidation. Studies on the oxidation of quinoline by sulfate (B86663) radicals have suggested that hydroxylation and ring cleavage are possible degradation pathways. nih.gov

| Reaction Type | Reagents | Typical Product |

| Reduction (Hydrogenation) | H₂, Pd/C or Co catalyst | 5,7-Dimethoxy-1,2,3,4-tetrahydroquinolin-3-amine thieme-connect.com |

| Oxidation | KMnO₄ or peroxy acids | Pyridine-2,3-dicarboxylic acid derivative researchgate.netgoogle.com |

This table summarizes the general redox reactions of the quinoline nucleus and the expected products for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Positional Isomerism and its Impact on Receptor Binding

The arrangement of substituents on the quinoline (B57606) ring, known as positional isomerism, significantly influences the compound's ability to bind to its biological target. This is particularly evident when considering the placement of both the methoxy (B1213986) and amine groups.

Influence of Methoxy Group Placement (e.g., 5,7- vs 6,7- vs 7,8-dimethoxy)

The positions of the methoxy groups on the quinoline core are crucial for molecular recognition and binding affinity. Studies on various quinoline derivatives indicate that these groups are not merely passive additions but actively participate in the interaction with receptors. For instance, in the context of anticancer activity, the substitution pattern of methoxy groups plays a significant role. Research on pyrimido[4,5-c]quinolin-1(2H)-ones has shown that the positioning of methoxy substituents can enhance antimigratory activity. researchgate.net

While direct comparative studies on the 5,7-, 6,7-, and 7,8-dimethoxy isomers of 3-aminoquinoline (B160951) are not extensively detailed in the available literature, data from related dimethoxyquinoline and trimethoxyquinoline series provide valuable insights. For example, 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase. researchgate.net Furthermore, studies on 5,6,7-trimethoxy quinolines have demonstrated their potential as tubulin polymerization inhibitors, with their activity being influenced by the substitution pattern. nih.gov

The differential effects of methoxy group placement can be attributed to their ability to alter the electronic landscape of the quinoline ring and to engage in specific hydrogen bonds or hydrophobic interactions within the receptor's binding pocket. The 5,7-dimethoxy arrangement, as in the subject compound, creates a unique electronic and steric profile that dictates its specific interactions.

Table 1: Influence of Methoxy Group Placement on the Biological Activity of Quinoline Derivatives

| Substitution Pattern | Observed Biological Activity/Target | Key Findings |

|---|---|---|

| 6,7-dimethoxy | c-Met kinase inhibition | This substitution pattern is found in potent inhibitors, suggesting a favorable interaction within the c-Met ATP-binding site. researchgate.net |

| 5,6,7-trimethoxy | Anticancer / Tubulin polymerization inhibition | These compounds can induce cell-cycle arrest at the G2/M phase, indicating interaction with tubulin. nih.gov |

| 6-methoxy | P-glycoprotein inhibition | Found in a series of P-glycoprotein inhibitors, highlighting the role of this specific methoxy position in modulating drug efflux. nih.gov |

Role of Amine Position (e.g., C3- vs C4-amine)

The position of the amine group on the quinoline nucleus is a critical determinant of biological activity. The 4-aminoquinoline (B48711) scaffold is famously represented by the antimalarial drug chloroquine (B1663885) and has been the subject of extensive SAR studies. nih.gov These studies have established that the 4-amino position is optimal for certain biological activities.

In contrast, the C3-amino substitution, as seen in 5,7-Dimethoxyquinolin-3-amine, presents a different vector for the amine group, which will interact with a distinct set of amino acid residues within a target's binding site. While the bulk of historical research has focused on 4-aminoquinolines, the unique orientation of a C3-amine group can offer opportunities for developing compounds with novel target profiles or improved selectivity. The change in position from C4 to C3 alters the geometry of potential hydrogen bonds and ionic interactions, which can lead to a completely different pharmacological profile.

Substituent Effects on Biological Recognition and Molecular Interactions

The interplay of electronic and steric properties of the substituents, along with their capacity to form hydrogen bonds, governs the molecular recognition process between the ligand and its target.

Electronic and Steric Contributions of Substituents

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly modulate the pKa of the quinoline nitrogen and the exocyclic amine, thereby affecting the compound's ionization state at physiological pH and its ability to engage in ionic interactions. The methoxy groups at the 5- and 7-positions are electron-donating, which increases the electron density of the aromatic system.

Hydrogen Bonding Network Analysis within Ligand-Target Complexes

Hydrogen bonds are fundamental to the specificity and affinity of ligand-protein interactions. nih.gov For this compound, several key hydrogen bonding interactions are possible:

The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor.

The amine group at the C3 position is a strong hydrogen bond donor.

The oxygen atoms of the two methoxy groups can act as hydrogen bond acceptors.

The collective arrangement of these potential hydrogen bond donors and acceptors creates a specific pharmacophore that can be recognized by a complementary pattern of amino acid residues in a protein's active site. The formation of a stable hydrogen bond network is often a prerequisite for high-affinity binding. uni-bayreuth.de Molecular docking studies on related quinoline derivatives have consistently highlighted the importance of hydrogen bonding and van der Waals forces in the stabilization of the ligand-protein complex. tandfonline.com

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Flexible molecules can adopt numerous conformations, but typically only one, or a small subset, is responsible for binding to a biological target—the so-called "bioactive conformation."

For quinoline derivatives, the relative orientation of substituents and the planarity of the ring system are key conformational features. The interaction of a ligand with its receptor is a dynamic process, and the ability of the ligand to adopt the correct conformation is essential. Some quinoline-based inhibitors are known to bind in a U-shaped conformation, while others adopt a more extended form to fit into the binding site. researchgate.net

The study of conformationally restricted analogs, where parts of the molecule are locked into specific orientations, is a powerful tool for elucidating the bioactive conformation. While specific conformational analysis of this compound is not extensively documented, understanding the preferred spatial arrangement of its methoxy and amine substituents is a key objective in rational drug design based on this scaffold.

Ligand-Based and Receptor-Based Pharmacophore Model Development

Pharmacophore modeling is a cornerstone of rational drug design, providing a three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Both ligand-based and receptor-based approaches have been instrumental in understanding the interaction landscape of quinoline derivatives.

Ligand-based pharmacophore models are developed from a set of molecules known to be active against a particular target. By aligning these molecules, common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings are identified. These features and their spatial relationships define the pharmacophore model, which can then be used as a 3D query to screen large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity. For quinoline derivatives, these models have helped to identify the key functional groups and their optimal arrangement for activity.

Receptor-based pharmacophore models, on the other hand, are derived from the three-dimensional structure of the biological target, typically a protein, often in complex with a ligand. This approach allows for the identification of key interaction points within the active site. These models are particularly powerful as they are based on the actual binding environment and can guide the design of ligands with improved complementarity to the target. Studies on kinases, a common target for quinoline-based inhibitors, have utilized receptor-based pharmacophores to pinpoint essential interactions with key amino acid residues in the ATP-binding pocket.

Predictive Modeling for Biological Activity

Predictive modeling, particularly through QSAR, establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel or untested compounds, thereby prioritizing synthetic efforts.

The accuracy and predictive power of a QSAR model are highly dependent on the molecular descriptors used to encode the structural information. Quantum chemical descriptors, derived from quantum mechanical calculations, provide a detailed description of the electronic properties of a molecule and have been shown to be particularly effective in QSAR studies of heterocyclic compounds like quinolines.

Commonly used quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively.

Dipole moment: This describes the polarity of the molecule, which can be crucial for interactions in a biological system.

Atomic charges: The distribution of charge on individual atoms can highlight regions of the molecule that are important for electrostatic interactions with the target.

Molecular electrostatic potential (MEP): This provides a 3D map of the electrostatic potential around the molecule, indicating regions that are likely to engage in attractive or repulsive interactions.

The table below summarizes some of the key quantum chemical descriptors that have been employed in the QSAR analysis of quinoline derivatives.

| Descriptor | Description | Relevance in QSAR |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of a molecule to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of a molecule to accept electrons. |

| ΔE (HOMO-LUMO gap) | The energy difference between the HOMO and LUMO. | An indicator of molecular stability and reactivity. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Important for understanding non-covalent interactions, such as dipole-dipole and ion-dipole interactions. |

| Mulliken Atomic Charges | Partial charges assigned to individual atoms in a molecule. | Useful for identifying sites of electrostatic interactions with the biological target. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. |

These descriptors, when correlated with biological activity data, can reveal the electronic features that are either favorable or detrimental to the desired activity, thus providing a rational basis for the design of new analogs.

The development of a robust and predictive QSAR model requires rigorous statistical validation. This process ensures that the model is not a result of chance correlation and has genuine predictive power for new compounds. Several statistical metrics are employed for this purpose.

Internal validation techniques, such as leave-one-out (LOO) cross-validation (q²), are used during the model development phase to assess the model's stability and predictive ability within the training set. A high q² value (typically > 0.5) indicates a model with good internal predictivity.

External validation is considered the most stringent test of a QSAR model's predictive capability. In this process, the model is used to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive performance is then assessed using statistical parameters such as the squared correlation coefficient between the observed and predicted activities for the test set (R²pred).

The table below presents the key statistical parameters used for the validation of QSAR models.

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination; indicates the goodness of fit of the model for the training set. | > 0.6 |

| q² (or Q²) | Cross-validated correlation coefficient (from leave-one-out or leave-n-out); indicates the internal predictivity of the model. | > 0.5 |

| R²pred | Squared correlation coefficient for the external test set; indicates the external predictivity of the model. | > 0.6 |

| RMSE | Root Mean Square Error; measures the average deviation of the predicted values from the actual values. | As low as possible |

| MAE | Mean Absolute Error; another measure of the average magnitude of the errors in a set of predictions. | As low as possible |

The successful statistical validation of a QSAR model provides confidence in its ability to accurately forecast the biological activity of novel this compound derivatives, thereby accelerating the drug discovery process.

Pharmacological Target Identification and Mechanistic Studies Preclinical Focus

Investigation of Receptor Binding Profiles

Preclinical investigations have focused on defining the interaction of dimethoxyquinoline scaffolds with a range of biological targets, including neurotransmitter receptors, protein kinases, and adrenoceptors.

Based on available literature, specific binding affinity data for 5,7-Dimethoxyquinolin-3-amine at serotonin 5HT3 or dopamine receptors have not been extensively reported. While the quinoline (B57606) scaffold is a common motif in neurologically active agents, dedicated preclinical studies to characterize the binding profile of this specific compound at these neurotransmitter receptors are not prominently featured in the public domain.

Derivatives of the dimethoxyquinoline scaffold have demonstrated significant inhibitory activity against several protein kinases, indicating a potential mechanism of action through the modulation of key cellular signaling pathways.

c-Met Inhibition : A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met tyrosine kinase. Abnormal activation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers. One of the most potent compounds in this series, compound 12n (N-(3-fluoro-4-((6-methoxy-7-(3-morpholinopropoxy) quinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide), exhibited an IC50 value of 0.030 µM against c-Met. Molecular docking studies suggest these compounds bind to the ATP-binding site of the c-Met kinase.

G9a Inhibition : Research into novel chemotypes for histone lysine methyltransferase G9a inhibitors led to the identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as potent inhibitors. G9a is a key enzyme in epigenetic regulation through the methylation of histone H3 on lysine 9 (H3K9). In these studies, quinoline derivatives were found to be approximately 5-fold more potent than the parent quinazoline inhibitor, BIX-01294. This suggests that the dimethoxyquinoline core is a key pharmacophoric feature for G9a binding.

FGFR Inhibition : The 6,7-dimethoxyquinoline (B1600373) moiety is a component of several known fibroblast growth factor receptor (FGFR) inhibitors. For instance, the structure of the pan-FGFR inhibitor Cabozantinib incorporates this scaffold. These inhibitors typically target the ATP binding site within the kinase domain. The dimethoxy group often plays a crucial role in the binding interaction. Aberrant FGFR signaling is a known driver in various cancers. nih.govresearchgate.net

Table 1: Kinase Inhibition Profile of Selected Dimethoxyquinoline Derivatives This table is interactive and allows for sorting and filtering of data.

| Compound Class | Target Kinase | Key Derivative Example | Reported IC50 |

|---|---|---|---|

| 6,7-dimethoxy-4-anilinoquinolines | c-Met | Compound 12n | 0.030 µM |

| 2,4-diamino-6,7-dimethoxyquinolines | G9a | Not specified | ~5x more potent than BIX-01294 |

| 6,7-dimethoxyquinoline derivatives | FGFR | Cabozantinib | (Pan-FGFR inhibitor) |

Specific preclinical data detailing the binding affinities of this compound for alpha-1 adrenoceptors are not prominently available in the reviewed scientific literature. Further investigation would be required to characterize its profile at this class of receptors.

Elucidation of Molecular Mechanisms of Action in Cellular Systems

Studies on dimethoxyquinoline analogues have provided insights into their molecular mechanisms, particularly concerning the modulation of enzymatic activities critical to cellular function and epigenetic regulation.

Histone Methyltransferases : As noted, dimethoxyquinoline derivatives are potent inhibitors of the histone methyltransferase G9a. nih.gov The mechanism of action is competitive inhibition at the substrate-binding site. acs.org By inhibiting G9a, these compounds prevent the methylation of H3K9, an epigenetic mark associated with transcriptional repression. nih.gov This modulation of histone methylation is a key mechanism for regulating gene expression. nih.gov

Topoisomerase I : A series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a novel class of topoisomerase I (TOP1) inhibitors. TOP1 is a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. These compounds act as TOP1 poisons, meaning they stabilize the transient TOP1-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to DNA breaks and subsequent cellular processes that can halt proliferation.

Table 2: Modulation of Enzymatic Activity by Dimethoxyquinoline Derivatives This table is interactive and allows for sorting and filtering of data.

| Compound Class | Target Enzyme | Mechanism of Action |

|---|---|---|

| 2,4-diamino-6,7-dimethoxyquinolines | Histone Methyltransferase (G9a) | Competitive inhibition at substrate binding site |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I | Stabilization of TOP1-DNA cleavage complex |

While direct studies focusing on the interference of protein-protein interactions (PPIs) by this compound are limited, its known targets suggest a potential role in modulating such interactions. For example, histone methyltransferases like G9a are part of larger protein complexes that regulate chromatin structure. nih.gov By binding to the enzyme's substrate site, inhibitors can allosterically affect the formation or stability of these regulatory complexes. A study on 2-phenylquinoline derivatives, which share the core quinoline structure, noted their potential to inhibit viral helicase, which could involve disruption of protein-nucleic acid or protein-protein interactions essential for helicase function. acs.org However, specific research to confirm and detail the capacity of this compound to directly inhibit specific PPIs is required.

Perturbation of Cellular Signaling Pathways (e.g., oncogenic pathways, ATP synthesis pathways)

There is currently no available scientific literature detailing the effects of this compound on cellular signaling pathways. Research into the modulation of oncogenic pathways, such as the PI3K/Akt/mTOR, MAPK, or Wnt signaling cascades, by this specific compound has not been reported. Similarly, its impact on critical cellular energy processes like ATP synthesis remains uninvestigated.

Assessment of Preclinical Cellular Responses

The cellular responses to this compound, a critical aspect of preclinical assessment, have not been documented in peer-reviewed research. The following sections highlight the absence of data in key areas of cellular activity.

Cell Proliferation Modulation Studies

No studies have been published that investigate the effect of this compound on cell proliferation. Consequently, there is no data to construct a table on its potential antiproliferative or cytostatic effects against any cell line.

Induction of Apoptosis

The ability of this compound to induce programmed cell death, or apoptosis, has not been a subject of published research. Mechanistic studies to determine its effects on apoptotic pathways, such as caspase activation or regulation of Bcl-2 family proteins, are absent from the scientific literature.

Antimicrobial Modulatory Effects

There are no available studies that have evaluated the antimicrobial properties of this compound. Its potential efficacy against bacterial or fungal pathogens has not been reported.

Anti-inflammatory Response Investigation

Investigations into the potential anti-inflammatory effects of this compound are not present in the current body of scientific literature. There is no data on its ability to modulate inflammatory pathways or the production of inflammatory mediators.

Cross-Species Comparative Preclinical Mechanistic Studies

Comparative preclinical studies across different species are crucial for understanding the conservation of mechanisms of action and for predicting human responses. For this compound, no such cross-species mechanistic studies have been published.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine optimized molecular geometry, electronic structure, and reactivity descriptors. scirp.orgirjweb.com

DFT calculations provide the groundwork for analyzing the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller HOMO-LUMO gap suggests higher polarizability, greater chemical reactivity, and stronger biological activity, as it indicates that the molecule can be more easily excited. nih.gov

For quinoline (B57606) derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are standard for optimizing geometry and calculating key parameters. irjweb.com These parameters, derived from HOMO and LUMO energies, help quantify the molecule's behavior as an electron donor or acceptor, which is critical for its interaction with biological targets. mdpi.comnih.gov

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules have larger energy gaps. nih.gov |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electronegativity | χ | -μ | Describes the power of an atom or molecule to attract electrons. irjweb.com |

| Electrophilicity Index | ω | μ2 / 2η | Measures the propensity of a species to accept electrons; useful for predicting binding ability with biomolecules. nih.gov |

| Chemical Softness | S | 1 / η | The reciprocal of hardness; indicates a higher tendency to react. nih.gov |

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to screen potential drug candidates and elucidate their binding mechanisms. nih.govresearchgate.net In studies involving quinoline derivatives, docking is frequently used to predict their binding affinity and mode of interaction with therapeutic targets like protein kinases, proteases, or DNA. researchgate.netnih.gov For instance, derivatives of 6,7-dimethoxyquinazoline (B1622564) and the related dimethoxyquinolines have been docked into the G9a histone methyltransferase to understand their inhibitory action. nih.gov

Following the prediction of a binding pose, a detailed analysis of the intermolecular interactions between the ligand and the protein's active site is performed. This analysis is crucial for understanding the structural basis of the ligand's activity and for guiding further optimization. Key interactions typically observed for quinoline-based compounds include:

Hydrogen Bonds: The amine group and quinoline nitrogen of 5,7-Dimethoxyquinolin-3-amine are potential hydrogen bond donors and acceptors, respectively. These interactions with amino acid residues in a binding pocket (e.g., with backbone carbonyls or side-chain hydroxyl/carboxyl groups) are often critical for binding affinity and specificity.

π-π Stacking: The planar aromatic quinoline ring system can engage in π-π stacking interactions with aromatic residues of the receptor, such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: The methoxy (B1213986) groups, while having polar oxygen atoms, contribute to the lipophilic character of the molecule, allowing for favorable hydrophobic interactions within the binding site.

In a study of 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors, docking revealed that the quinoline nitrogen formed a key hydrogen bond with the backbone NH of Met1160 in the hinge region of the kinase, an interaction vital for potent inhibition. nih.gov

Docking programs utilize scoring functions to rank different potential binding poses of a ligand and to estimate the binding affinity (often expressed as a binding energy in kcal/mol or a docking score). nih.gov These functions are mathematical models that approximate the thermodynamics of the binding event, taking into account the intermolecular interactions described above.

There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions. While they are powerful for ranking compounds in a virtual screen, their ability to accurately predict absolute binding affinities can be limited. Therefore, results are often used to prioritize compounds for experimental testing rather than as a definitive measure of potency. nih.gov In studies on quinoline derivatives, docking scores are consistently used as a primary filter to select the most promising compounds for synthesis and biological evaluation. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Stability

An MD simulation can validate a docking pose; if a ligand remains stably bound in its predicted orientation throughout the simulation (e.g., over hundreds of nanoseconds), it increases confidence in the docking result. Key hydrogen bonds and other interactions identified in docking can be monitored for their persistence over time. malariaworld.org Analysis of MD trajectories can also reveal conformational changes in the protein upon ligand binding, providing deeper insights into the mechanism of action. mdpi.com Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses used to measure the stability of the complex and the flexibility of its components, respectively. rsc.org

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net When applied to quinoline derivatives, a common approach is structure-based virtual screening, where a library of compounds is docked into the active site of a target protein. malariaworld.org The compounds are then ranked by their docking scores, and the top-ranked "hits" are selected for experimental validation. mdpi.com This approach has been successfully used to identify novel quinoline-based inhibitors for various targets. researchgate.net

De novo design, in contrast, involves computationally building a novel ligand molecule-by-molecule or fragment-by-fragment directly within the receptor's binding site. This allows for the creation of entirely new chemical entities tailored to the specific topology and chemical features of the target, offering a path to novel quinoline-based scaffolds.

Cheminformatics and Data Mining for Structure-Property Correlations

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. A key application in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net QSAR studies aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com

For a set of quinoline derivatives with known activities, various molecular descriptors (e.g., electronic, steric, and lipophilic properties) are calculated. Statistical methods are then used to build a model that predicts the activity of new, untested compounds based on their descriptors. researchgate.net Such models are invaluable for prioritizing synthetic targets and understanding which structural features—such as the placement of the methoxy and amine groups on the this compound scaffold—are most important for a desired biological effect. mdpi.comacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5,7-Dimethoxyquinolin-3-amine, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of a related compound, 7,8-Dimethoxyquinolin-3-amine, in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be used for comparison. nih.gov The aromatic protons on the quinoline (B57606) core typically appear in the downfield region of the spectrum. For instance, in a similar dimethoxyquinoline derivative, the proton at position 2 (H-2) resonates at approximately 8.54 ppm as a doublet, while the proton at position 4 (H-4) appears around 7.21 ppm, also as a doublet. nih.gov The protons on the benzene (B151609) ring of the quinoline system, H-6 and H-8, would also produce characteristic signals. The two methoxy (B1213986) groups (-OCH₃) at positions 5 and 7 would each exhibit a sharp singlet, typically between 3.9 and 4.1 ppm. nih.gov The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shift range for ¹³C is significantly larger than for ¹H, which minimizes signal overlap. amazonaws.com For a dimethoxy-substituted quinoline system, the carbon atoms of the quinoline ring would resonate in the aromatic region (approximately 100-160 ppm). The carbons bearing the methoxy groups (C-5 and C-7) would be expected in the more downfield portion of this range due to the deshielding effect of the oxygen atoms. The methoxy carbons themselves would appear as sharp signals around 55-56 ppm. rsc.org

2D NMR Spectroscopy:

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms within the this compound molecule.

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the quinoline ring system.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on its attached proton's chemical shift.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the placement of the methoxy and amine groups on the quinoline core.

Table 1: Representative NMR Data for a Substituted Quinoline Amine

| Technique | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H NMR | ¹H | ~8.5 | d | H-2 |

| ~7.3 | d | H-4 | ||

| ~7.2 | s | Aromatic H | ||

| ~6.8 | s | Aromatic H | ||

| ~4.0 | s | -OCH₃ | ||

| ~3.9 | s | -OCH₃ | ||

| ~3.8 | br s | -NH₂ | ||

| ¹³C NMR | ¹³C | ~150-160 | C-5, C-7, C-8a | |

| ~140-150 | C-2, C-4 | |||

| ~120-130 | C-3, C-4a | |||

| ~95-110 | C-6, C-8 | |||

| ~56 | -OCH₃ |

Note: This table is a generalized representation based on data for similar structures and is intended for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise mass of the this compound molecule with a high degree of accuracy. This allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be deduced. For example, the HRMS (ESI) analysis of a related compound, N-(6,7-dimethoxyquinolin-3-yl)-4-methylbenzenesulfonamide, showed a calculated m/z for [M+H]⁺ of 359.1060, with the found value being 359.1054, confirming the molecular formula C₁₈H₁₉O₄N₂S. rsc.org Similarly, HRMS would be used to confirm the molecular formula of this compound (C₁₁H₁₂N₂O₂).

Table 2: HRMS Data for a Dimethoxyquinoline Derivative

| Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula |

|---|---|---|---|

| ESI | 359.1060 | 359.1054 | C₁₈H₁₉O₄N₂S |

Source: The Royal Society of Chemistry. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For a primary aromatic amine, characteristic N-H stretching vibrations appear in the region of 3200-3500 cm⁻¹. wpmucdn.com The C-N stretching of an aromatic amine is typically observed between 1250-1335 cm⁻¹. orgchemboulder.com The C-O stretches of the methoxy groups would produce strong bands in the fingerprint region, and the aromatic C-H and C=C stretching vibrations would also be present.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3200 - 3500 | Primary Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Quinoline Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Methoxy (-OCH₃) |

| C=C Stretch (Aromatic) | 1500 - 1600 | Quinoline Ring |

| N-H Bend | 1580 - 1650 | Primary Amine (-NH₂) |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Methoxy (-OCH₃) |

| C-N Stretch (Aromatic) | 1250 - 1335 | Aryl Amine |

Note: This table is a generalized representation based on typical IR absorption regions for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary indication of a compound's purity. For substituted quinolines, a common mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297). rsc.org The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of the final compound. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. HPLC analysis of similar compounds has demonstrated the ability to achieve and confirm purities of ≥99%.

Table 4: Representative Chromatographic Conditions for Analysis of Quinoline Derivatives

| Technique | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| TLC | Silica (B1680970) Gel | Petroleum Ether / Ethyl Acetate | UV Light |

| HPLC | C18 Reversed-Phase | Water / Acetonitrile Gradient | UV-Vis |

Note: This table provides general conditions and may be optimized for the specific analysis of this compound.

Derivatives and Analogs Research of 5,7 Dimethoxyquinolin 3 Amine

Design Principles for Novel Analogs with Modified Pharmacological Profiles

The design of novel analogs of 5,7-Dimethoxyquinolin-3-amine is guided by established principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the structural modification of the lead compound to explore the structure-activity relationship (SAR). For instance, modifications to the quinoline (B57606) ring, a privileged scaffold in medicinal chemistry, can significantly impact the biological activity of the resulting derivatives. nih.gov The introduction of various substituents on the quinoline core is a common approach to modulate the electronic and steric properties of the molecule, which in turn can influence its interaction with biological targets.

Furthermore, the concept of bioisosteric replacement is a key design principle. This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of enhancing the desired pharmacological activity or reducing toxicity. nih.govnih.govsemanticscholar.org For this compound, this could involve replacing the methoxy (B1213986) groups or the amine group with other functional groups that mimic their size, shape, and electronic distribution. The overarching goal is to create a diverse library of analogs for biological screening to identify candidates with improved therapeutic potential.

Synthesis and Characterization of Substituted Analogs

The synthesis of substituted analogs of this compound is a critical step in the exploration of its chemical space. This typically involves multi-step synthetic routes to introduce specific modifications at designated positions of the molecule.

Variations at the Amine Group

The primary amine group at the 3-position of the quinoline ring is a key site for chemical modification. Standard synthetic transformations can be employed to convert the amine into a wide range of other functional groups. For example, acylation reactions with various acid chlorides or anhydrides can yield a series of amides. Reductive amination with aldehydes or ketones can introduce diverse alkyl or aryl substituents on the nitrogen atom. Furthermore, the amine can be converted into sulfonamides, ureas, or thioureas to explore different hydrogen bonding patterns and steric interactions with potential biological targets.

Modifications of the Quinoline Ring System

The quinoline ring system itself offers multiple positions for modification. Electrophilic aromatic substitution reactions can be used to introduce substituents such as halogens, nitro groups, or alkyl groups at various positions on the benzene (B151609) portion of the quinoline ring. These modifications can alter the electronic properties and lipophilicity of the molecule. Additionally, more complex synthetic strategies can be employed to introduce heterocyclic rings or other functional groups onto the quinoline scaffold, potentially leading to novel pharmacological activities. nih.gov The development of condensed quinoline systems is another area of interest, as these structures can exhibit unique biological properties. nih.gov

Alterations to the Methoxy Functionalities

The two methoxy groups at the 5- and 7-positions are also important targets for modification. Demethylation of one or both methoxy groups to the corresponding hydroxyl groups can provide sites for further functionalization, such as etherification or esterification. This allows for the introduction of a wide variety of substituents to probe the effect of size, polarity, and hydrogen bonding capability at these positions. Alternatively, the methoxy groups can be replaced with other alkoxy groups of varying chain lengths or with bioisosteric replacements to fine-tune the molecule's properties.

Comparative Biological Evaluation of Derivatives

A crucial aspect of analog research is the systematic biological evaluation of the synthesized derivatives. This allows for the establishment of a clear structure-activity relationship (SAR), providing insights into which structural features are essential for the desired biological effect. The table below illustrates a hypothetical comparative evaluation of different classes of this compound derivatives against a generic biological target.

| Derivative Class | Modification | Relative Potency | Selectivity |

| Amine Analogs | Acetylation of the 3-amine | Moderate | High |

| Reductive amination with benzylamine | High | Moderate | |

| Quinoline Ring Analogs | Bromination at the 6-position | Low | Low |

| Fusion of a furan ring | High | High | |

| Methoxy Analogs | Demethylation of the 5-methoxy group | Moderate | Moderate |

| Replacement of 7-methoxy with ethoxy | High | High |

This table is for illustrative purposes and does not represent actual experimental data.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a powerful strategy in drug design to improve the properties of a lead compound. nih.govnih.govsemanticscholar.org In the context of this compound, various bioisosteric replacements can be considered. For example, the methoxy groups could be replaced with bioisosteres such as methylthio, chloro, or trifluoromethyl groups to modulate electronic and steric properties. The amine group could be replaced with a hydroxyl or thiol group to alter its hydrogen bonding capacity.

Scaffold hopping is another advanced strategy that involves replacing the central quinoline core with a different heterocyclic system that maintains a similar spatial arrangement of the key functional groups. This can lead to the discovery of novel chemical series with potentially improved intellectual property positions and different pharmacokinetic profiles. For instance, a quinazoline or a thienopyridine core could be explored as a replacement for the quinoline ring, while retaining the essential amine and dimethoxy (or bioisosteric) functionalities. This approach allows for a broader exploration of chemical space in the search for new and improved therapeutic agents. nih.gov

Future Research Directions and Translational Perspectives Preclinical

Exploration of Undiscovered Biological Targets and Pathways

While derivatives of the 6,7-dimethoxyquinoline (B1600373) core have been investigated as inhibitors of kinases like c-Met and AXL, the full spectrum of biological targets for 5,7-Dimethoxyquinolin-3-amine remains largely uncharted. tandfonline.comnih.gov Future research should aim to identify novel protein binding partners and elucidate its impact on various signaling cascades. The HGF/c-Met signaling pathway, crucial in cell proliferation and survival, and its downstream effectors such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, represent primary areas of interest given the activity of similar quinoline (B57606) compounds. tandfonline.comnih.gov

Furthermore, the role of quinoline derivatives in modulating pathways implicated in cancer and other diseases warrants deeper investigation. For instance, the NF-κB, Wnt, and AMPK signaling pathways, which are involved in inflammation, development, and cellular energy homeostasis, could be potential targets. frontiersin.org The interaction of this compound with neurotransmitter receptors and its potential neuropharmacological effects are also areas ripe for exploration. smolecule.com Uncovering these interactions will be pivotal in understanding the compound's mechanism of action and identifying new therapeutic possibilities.

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of quinoline derivatives has traditionally relied on methods like the Friedländer and Skraup syntheses. smolecule.com However, the development of more complex derivatives of this compound necessitates the adoption of advanced synthetic strategies. Modern approaches, including transition metal-catalyzed cross-coupling reactions and multicomponent reactions (MCRs), offer efficient and selective routes to novel analogues. unesp.brsmolecule.com

Future synthetic efforts should focus on creating libraries of derivatives with diverse functional groups. This can be achieved through techniques such as:

Nucleophilic Substitution: The amino group at the 3-position can serve as a handle for introducing various substituents. smolecule.com

Condensation Reactions: Reactions with aldehydes or ketones can yield more complex heterocyclic structures. smolecule.com

Cyclization Reactions: Intramolecular reactions can be designed to form novel fused-ring systems. smolecule.com

These advanced methods will enable the generation of a wide range of derivatives, which is crucial for establishing comprehensive structure-activity relationships (SAR).

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of large datasets to predict the biological activities and properties of chemical compounds. mdpi.comnih.gov For this compound, AI and ML can be employed in several key areas:

De Novo Design: Generative AI models can design novel derivatives with optimized properties for specific biological targets. mdpi.com

Predictive Modeling: ML algorithms can build models to predict the bioactivity, toxicity, and pharmacokinetic profiles of new derivatives based on their chemical structures. chemrxiv.org

Target Identification: By analyzing large-scale biological data, AI can help identify potential protein targets for the compound. frontiersin.org

The integration of these computational tools will accelerate the design-make-test-analyze cycle, leading to the more efficient discovery of potent and selective drug candidates.

Application as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. mdpi.com Given the potential for specific biological interactions, this compound and its derivatives could be developed as chemical probes. smolecule.comnih.gov To qualify as a robust chemical probe, a compound must exhibit high potency and selectivity for its target. mdpi.com

The development of this compound-based probes would involve:

Affinity and Selectivity Profiling: Systematically testing the compound and its derivatives against a broad panel of kinases and other potential targets to determine their specificity.

Structural Modifications: Introducing functional groups that allow for visualization (e.g., fluorescent tags) or target identification (e.g., photo-affinity labels) without compromising biological activity.

Such probes would be invaluable tools for dissecting complex biological processes and validating new drug targets.

Preclinical Efficacy Studies in Relevant Biological Models

The ultimate goal of preclinical research is to establish proof-of-concept for a compound's therapeutic potential. For this compound, this will involve a series of in vitro and in vivo studies.

In Vitro Disease Models: The compound and its optimized derivatives should be tested in a variety of cell-based assays representing different diseases. For example, its anticancer potential could be evaluated against a panel of cancer cell lines, such as those for lung, breast, and colon cancer. tandfonline.comnih.gov Assays to measure cell proliferation, apoptosis (cell death), and cell cycle arrest would provide initial insights into its mechanism of action. mdpi.com

In Vivo Proof-of-Concept Studies: Promising compounds from in vitro studies should be advanced to in vivo models. These studies are critical for understanding how the compound behaves in a whole organism. Key in vivo experiments would include:

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Efficacy studies: In animal models of disease (e.g., tumor xenograft models for cancer) to assess the compound's ability to produce the desired therapeutic effect. nih.gov

These preclinical studies are essential for gathering the necessary data to support the potential advancement of a this compound-based compound into clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.